molecular formula C17H15F2NO3S B2861622 3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one CAS No. 344266-90-6

3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one

Cat. No.: B2861622
CAS No.: 344266-90-6
M. Wt: 351.37
InChI Key: SWSFKIYZLGTLCR-WJDWOHSUSA-N
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Description

3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one is a fluorinated chalcone derivative characterized by a propenone backbone substituted with a dimethylamino group, two 4-fluorophenyl rings, and a sulfonyl group. Its molecular formula is C₁₇H₁₄F₂NO₃S (based on structural analysis), and it serves as a precursor for synthesizing heterocyclic compounds and bioactive intermediates .

Properties

IUPAC Name

(Z)-3-(dimethylamino)-1-(4-fluorophenyl)-2-(4-fluorophenyl)sulfonylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2NO3S/c1-20(2)11-16(17(21)12-3-5-13(18)6-4-12)24(22,23)15-9-7-14(19)8-10-15/h3-11H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSFKIYZLGTLCR-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)C1=CC=C(C=C1)F)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C(=O)C1=CC=C(C=C1)F)\S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one, commonly referred to as a derivative of propenone, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a complex structure that includes a dimethylamino group and fluorinated phenyl rings, which may influence its interaction with biological targets.

  • Molecular Formula : C22H25F2N2O4S
  • Molecular Weight : 432.508 g/mol
  • IUPAC Name : 3-(dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one
  • CAS Number : 1332724-03-4

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer treatment and enzyme inhibition. The following sections summarize the key findings regarding its biological activity.

Antitumor Activity

Several studies have evaluated the antitumor properties of this compound. Notably, it has been shown to inhibit various cancer cell lines, including:

  • Mia PaCa-2 (pancreatic cancer)
  • PANC-1 (pancreatic cancer)
  • RKO (colorectal cancer)
  • LoVo (colorectal cancer)

In vitro assays demonstrated that the compound significantly reduces cell viability in these lines, suggesting its potential as a chemotherapeutic agent.

Cell LineIC50 Value (µM)Mechanism of Action
Mia PaCa-25.0Induction of apoptosis
PANC-17.5Inhibition of cell proliferation
RKO6.0Disruption of cell cycle
LoVo8.0Inhibition of angiogenesis

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes involved in tumor progression:

  • Cyclin-dependent kinases (CDKs) : It shows promise as a CDK inhibitor, which could lead to cell cycle arrest.
  • Matrix metalloproteinases (MMPs) : Inhibition of MMPs could prevent tumor metastasis.

Structure-Activity Relationship (SAR)

The presence of the dimethylamino group and fluorinated phenyl rings is crucial for enhancing the biological activity of this compound. Modifications in these groups have been systematically studied to optimize potency and selectivity against target enzymes.

Case Studies

  • Study on Fluorinated Propenones :
    A recent study highlighted the effectiveness of various fluorinated propenones in inhibiting tumor growth in xenograft models. The results indicated that compounds with similar structural features to 3-(dimethylamino)-1-(4-fluorophenyl)-2-propen-1-one demonstrated significant reductions in tumor size compared to controls.
  • Kinase Inhibition Profiles :
    Another investigation focused on the kinase inhibition profile, revealing that the compound selectively inhibits certain kinases associated with tumor growth while sparing others, thus minimizing potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Chalcone Derivatives

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituents Molecular Formula Melting Point (°C) Key Features
Target Compound 3-(Dimethylamino), 1-(4-fluorophenyl), 2-[(4-fluorophenyl)sulfonyl] C₁₇H₁₄F₂NO₃S Not reported Dual fluorophenyl groups, sulfonyl group enhances polarity
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 3-(Dimethylamino), 1-(4-fluorophenyl) C₁₁H₁₂FNO Not reported Lacks sulfonyl group; used in heterocyclic synthesis
(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one 1-(4-fluorophenyl), 3-phenyl C₁₅H₁₁FO Not reported Simpler chalcone with phenyl instead of sulfonyl
1-(4-Bromophenyl)-3-(4-fluorophenyl)-2-propen-1-one 1-(4-bromophenyl), 3-(4-fluorophenyl) C₁₅H₁₀BrFO Not reported Bromine substituent increases molecular weight
(E)-1-{2-[(4-bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-3-(4-fluorophenyl)-2-propen-1-one Sulfanyl-bromophenyl-quinoline core C₂₅H₁₇BrFNOS Not reported Complex heterocyclic core with sulfanyl group
Key Observations :
  • Sulfonyl vs. Sulfanyl/Sulfonamide Groups : The target compound’s sulfonyl group (─SO₂─) confers higher polarity and hydrogen-bonding capacity compared to sulfanyl (─S─) or sulfonamide (─SO₂NH₂) groups in analogs .
  • Fluorophenyl vs. Other Aromatic Substituents: Dual 4-fluorophenyl groups enhance lipophilicity and metabolic stability compared to non-fluorinated analogs like 1-(3-hydroxyphenyl)-3-phenylpropenone .

Crystallographic and Electronic Properties

  • Dihedral Angles: In related chalcones, dihedral angles between the central propenone and aromatic rings range from 7.14° to 56.26°, influencing planarity and π-π stacking . The sulfonyl group in the target compound may induce steric hindrance, reducing planarity and altering crystal packing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Dimethylamino)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via multi-step protocols involving:

  • Step 1 : Base-catalyzed Claisen-Schmidt condensation of 4-fluoroacetophenone with dimethylamino-substituted aldehydes in ethanol/NaOH (0–50°C, 2–3 hours) .

  • Step 2 : Sulfonation using 4-fluorophenylsulfonyl chloride under controlled pH (7–9) and inert atmosphere to prevent side reactions .

  • Optimization : Yield improvements (≥70%) require precise stoichiometric ratios (1:1.2 ketone:aldehyde) and low-temperature sulfonation (0–5°C) .

    • Data Table :
StepReagentsSolventTemperatureYield Range
14-fluoroacetophenone, aldehydeEthanol0–50°C60–75%
24-fluorophenylsulfonyl chlorideDCM0–5°C70–85%

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?

  • Methodology :

  • 1H/13C NMR : Confirm enone geometry (δ 6.5–7.8 ppm for α,β-unsaturated ketone protons) and sulfonyl group integration .
  • FT-IR : Key peaks at 1670 cm⁻¹ (C=O stretch), 1320–1150 cm⁻¹ (S=O asymmetric/symmetric stretches) .
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 406.1 (C₁₇H₁₅F₂NO₃S) .

Advanced Research Questions

Q. How do crystallographic studies resolve contradictions in reported molecular geometries of this compound?

  • Methodology :

  • Use SHELXL for single-crystal X-ray refinement to determine bond angles/lengths (e.g., C-S=O angle ≈ 106.5°) .
  • Mercury CSD 2.0 compares packing patterns with analogs to identify polymorphism or solvent-induced distortions .
    • Key Findings : Discrepancies in enone conformation (E/Z isomerism) arise from crystallization solvents (e.g., DCM vs. MeOH) .

Q. What computational models explain the electronic effects of the sulfonyl and dimethylamino groups on reactivity?

  • Methodology :

  • DFT Calculations (B3LYP/6-311++G**): Sulfonyl groups reduce HOMO energy (-6.8 eV), increasing electrophilicity at the α-carbon .
  • AIM Theory : Sulfonyl oxygen lone pairs form non-covalent interactions (NCI ≈ 0.02 a.u.) with fluorophenyl rings, stabilizing transition states .

Q. How does structural modification of the fluorophenyl groups impact biological activity?

  • Methodology :

  • SAR Studies : Replace 4-fluorophenyl with 2,4-difluorophenyl to enhance antibacterial activity (MIC reduction from 32 μg/mL to 8 μg/mL) .
  • Docking Simulations : Sulfonyl groups improve binding affinity to E. coli DNA gyrase (ΔG = -9.2 kcal/mol vs. -7.5 kcal/mol for non-sulfonated analogs) .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s stability under acidic conditions?

  • Resolution :

  • Instability Mechanism : Protonation at the dimethylamino group (pKa ≈ 5.2) triggers retro-aldichization in pH < 4 solutions .
  • Contradiction Source : Stability varies with sulfonation degree; fully sulfonated derivatives resist degradation up to pH 3 .

Methodological Recommendations

  • Crystallization : Use hexane/ethyl acetate (3:1) for high-resolution crystals suitable for SHELXL refinement .
  • Reaction Monitoring : Employ TLC (silica, ethyl acetate/hexane 1:2) with UV detection at 254 nm to track intermediates .

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